molecular formula C7H7NO4 B13966988 3-methyl-1H-pyrrole-2,5-dicarboxylic acid CAS No. 100958-69-8

3-methyl-1H-pyrrole-2,5-dicarboxylic acid

Cat. No.: B13966988
CAS No.: 100958-69-8
M. Wt: 169.13 g/mol
InChI Key: RERATHQKCQDRPY-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrole-2,5-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H7NO4 It is characterized by a pyrrole ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-methylpyrrole, followed by carboxylation. For instance, 3-methylpyrrole can be oxidized using potassium permanganate in an alkaline medium to form the corresponding dicarboxylic acid . Another method involves the reaction of 3-methylpyrrole with carbon dioxide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,5-dimethanol .

Scientific Research Applications

3-Methyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications:

Properties

CAS No.

100958-69-8

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-methyl-1H-pyrrole-2,5-dicarboxylic acid

InChI

InChI=1S/C7H7NO4/c1-3-2-4(6(9)10)8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12)

InChI Key

RERATHQKCQDRPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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